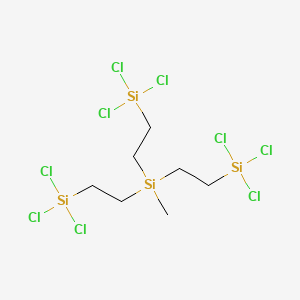

Tris(trichlorosilylethyl)methylsilane

概要

説明

Tris(trichlorosilylethyl)methylsilane is an organosilicon compound with the chemical formula C7H15Cl9Si4. It is a colorless to pale yellow liquid that is soluble in organic solvents such as benzene, toluene, and dichloromethane. This compound is known for its stability and reactivity, making it valuable in various chemical applications .

準備方法

Synthetic Routes and Reaction Conditions: Tris(trichlorosilylethyl)methylsilane can be synthesized through the reaction of trichlorosilane with vinyltrichlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where trichlorosilane and vinyltrichlorosilane are combined. The reaction is catalyzed by a transition metal catalyst, and the product is purified through distillation and other separation techniques .

化学反応の分析

Types of Reactions: Tris(trichlorosilylethyl)methylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form silanes with lower oxidation states.

Substitution: The trichlorosilyl groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Lower oxidation state silanes.

Substitution: Various organosilicon compounds with different functional groups.

科学的研究の応用

Tris(trichlorosilylethyl)methylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and in cross-coupling reactions.

Biology: The compound is utilized in the modification of biomolecules for enhanced stability and reactivity.

Medicine: It is explored for drug delivery systems and as a component in medical devices.

Industry: The compound is used in the production of high-performance materials, coatings, and catalysts.

作用機序

The mechanism of action of tris(trichlorosilylethyl)methylsilane involves the interaction of its silicon-hydrogen bonds with various substrates. The compound can act as a radical initiator, facilitating the formation of reactive intermediates that participate in subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

類似化合物との比較

Tris(trimethylsilyl)silane: Known for its use as a radical-based reducing agent.

Trichlorosilane: Commonly used in the production of silicon-based materials.

Vinyltrichlorosilane: Utilized in the synthesis of organosilicon polymers.

Uniqueness: Tris(trichlorosilylethyl)methylsilane is unique due to its combination of trichlorosilyl and methylsilane groups, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation .

生物活性

Tris(trichlorosilylethyl)methylsilane is a silane compound that has garnered interest in various fields, including materials science and biochemistry. Its unique structure, characterized by multiple trichlorosilylethyl groups, suggests potential applications in biological systems. This article reviews the biological activity of this compound, focusing on its interactions with biological molecules, potential toxicity, and implications for environmental health.

Chemical Structure and Properties

The molecular formula of this compound is . It is a silane derivative known for its hydrophobic properties and ability to form siloxane networks. The presence of trichlorosilylethyl groups enhances its reactivity, making it a candidate for various chemical modifications.

1. Toxicity Studies

Research indicates that silane compounds can exhibit varying degrees of toxicity depending on their structure and functional groups. This compound has shown potential toxic effects on aquatic organisms. A study highlighted that exposure to similar chlorinated silanes resulted in adverse effects on the health of aquatic life, suggesting that this compound may pose similar risks .

2. Impact on Microbial Communities

The compound's influence on microbial communities has been investigated, particularly its effect on intestinal microbiota in amphibians. Long-term exposure to silanes has been associated with significant changes in microbial diversity and composition, potentially leading to dysbiosis—a condition linked to various health issues . The study found that exposure to related compounds decreased the abundance of beneficial bacteria while promoting pathogenic species.

3. Cellular Interactions

This compound interacts with cellular membranes due to its hydrophobic nature. This interaction can disrupt membrane integrity, leading to cell lysis or altered cell signaling pathways. Research into similar silanes indicates that they can induce apoptosis in certain cell lines, raising concerns about their safety in biomedical applications .

1. Aquatic Toxicity

A case study examined the effects of chlorinated silanes on tadpole development. Results showed that exposure led to reduced growth rates and altered immune function, correlating with changes in gut microbiota composition .

| Parameter | Control Group | Exposed Group (90 μg/L) |

|---|---|---|

| Average Body Size (mm) | 25 | 18 |

| Microbial Diversity Index | 0.75 | 0.45 |

| Immune Gene Expression (DEGs) | Baseline | Significant down-regulation |

2. Environmental Impact

Another study focused on the environmental persistence of this compound and its degradation products in aquatic environments. The findings suggested that while the compound itself may degrade slowly, its byproducts could be more toxic to aquatic organisms, necessitating further research into its environmental fate .

特性

IUPAC Name |

trichloro-[2-[methyl-bis(2-trichlorosilylethyl)silyl]ethyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl9Si4/c1-17(2-5-18(8,9)10,3-6-19(11,12)13)4-7-20(14,15)16/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQFFXXZDZLDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl9Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。